5-Amino-2-chloro-N-propylbenzamide
Description
Benzamide (B126) Scaffold in Chemical and Biological Research
The benzamide scaffold is a privileged structure in medicinal chemistry, meaning it is a recurring motif in the structures of known drugs and bioactive molecules. This prevalence is due to the amide bond's stability and its ability to participate in hydrogen bonding, a key interaction in biological systems. The aromatic ring of the benzamide can be readily functionalized, enabling the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets.
Overview of Halogenated and Aminated Benzamide Derivatives in Advanced Chemical Synthesis
The introduction of halogen atoms and amino groups to the benzamide scaffold significantly expands its utility in advanced chemical synthesis. Halogenation, particularly with chlorine, can alter the electronic nature of the aromatic ring and provide a reactive handle for further chemical transformations, such as cross-coupling reactions. The presence of an amino group introduces a nucleophilic center and a site for further derivatization, allowing for the construction of more complex molecular architectures. The combination of both halogen and amino substituents, as seen in 5-Amino-2-chloro-N-propylbenzamide, creates a multifunctional building block with distinct points for chemical modification.
Structure
3D Structure
Properties
IUPAC Name |
5-amino-2-chloro-N-propylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-2-5-13-10(14)8-6-7(12)3-4-9(8)11/h3-4,6H,2,5,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSZZSIDBDFJRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Identity and Properties of 5 Amino 2 Chloro N Propylbenzamide
The fundamental characteristics of 5-Amino-2-chloro-N-propylbenzamide are summarized in the table below, providing a snapshot of its chemical identity.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 926250-78-4 sigmaaldrich.com |
| Molecular Formula | C₁₀H₁₃ClN₂O bldpharm.com |
| Molecular Weight | 212.68 g/mol bldpharm.com |
| Canonical SMILES | CCCNC(=O)c1cc(N)ccc1Cl sigmaaldrich.com |
Synthesis of 5 Amino 2 Chloro N Propylbenzamide
Key Starting Materials and Reagents
The primary precursors for the synthesis of this compound are:
5-Chloroisatoic anhydride: This heterocyclic compound serves as the source of the 2-amino-5-chlorobenzoyl moiety. prepchem.com
n-Propylamine: This amine provides the N-propyl group of the final product.
General Synthesis Pathway
The synthesis typically proceeds via the reaction of 5-chloroisatoic anhydride with n-propylamine. prepchem.com In this reaction, the amine attacks the carbonyl group of the anhydride, leading to the opening of the heterocyclic ring and the formation of the amide bond. This process is often carried out in a suitable solvent, such as dioxane. prepchem.com The reaction is generally efficient and provides a direct route to the desired product.
Computational and Theoretical Chemistry Insights
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a widely used approach for calculating the properties of molecules due to its favorable balance of accuracy and computational cost. Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with basis sets such as 6-31+g(d,p) or 6-311+G* are commonly employed for geometry optimization and electronic property calculations. scispace.comresearchgate.net
For 5-Amino-2-chloro-N-propylbenzamide, a DFT study would begin by optimizing the molecule's 3D structure to find its lowest energy conformation. From this optimized geometry, various electronic properties such as total energy, dipole moment, and the distribution of atomic charges can be calculated. These properties are crucial for understanding the molecule's polarity and how it might interact with other molecules or biological targets. For instance, studies on related benzamides have successfully used DFT to determine optimized molecular structures and compare them with experimental data. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Predictions
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to predict electronic excitation energies, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) spectrum. This method allows for the theoretical calculation of a molecule's electronic absorption spectrum, which can then be compared with experimental spectroscopic data to validate the computational model. For related molecules, TD-DFT has been used to explain the red-shift in optical transitions due to changes in electronic structure. nih.gov
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gap for Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule's interactions. The energy of the HOMO represents the ability to donate an electron, while the energy of the LUMO represents the ability to accept an electron. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more reactive and easily polarizable. nih.govnih.gov For example, a DFT study on N-propylbenzamide calculated a HOMO-LUMO gap of 6.2 eV, suggesting moderate electrophilicity. For this compound, calculating the HOMO-LUMO gap would provide valuable predictions about its reactivity profile.
Table 1: Illustrative Frontier Molecular Orbital Data from Related Compounds This table presents example data from different molecules to illustrate the concept, as specific data for this compound is not available in the searched literature.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |
| [3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate | -6.5601 | -1.9053 | 4.6548 | mdpi.com |
| A substituted quinoline (B57606) derivative | 5.3828 | researchgate.net | ||
| N-Propylbenzamide | 6.2 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites
The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electron density distribution around a molecule. It illustrates the electrostatic potential on the molecule's surface, allowing for the prediction of reactive sites. mdpi.com The MEP map uses a color scale to denote different potential values:
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, poor in electrons, and are susceptible to nucleophilic attack.
Green regions represent neutral potential.
MEP analysis is valuable for understanding intermolecular interactions, including hydrogen bonding. scispace.comresearchgate.net For this compound, an MEP map would highlight the negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying them as potential sites for electrophilic interaction. Conversely, positive regions, likely around the amide and amine hydrogen atoms, would indicate sites for nucleophilic interaction.
Molecular Modeling and Dynamics Simulations
While quantum calculations focus on the electronic structure of a single molecule, molecular modeling and dynamics simulations can explore the conformational flexibility and behavior of molecules over time.
Conformational Analysis and Energy Minimization Studies
Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, which has a rotatable propyl chain, multiple low-energy conformations can exist.
Energy minimization studies, often performed using DFT or other computational methods, are used to find the most stable conformer (the global minimum) and other low-energy local minima on the potential energy surface. scispace.com This process involves systematically rotating the molecule's single bonds and calculating the energy of each resulting structure to identify the most energetically favorable geometries. scispace.com Understanding the preferred conformation is essential as it often dictates the molecule's biological activity and how it fits into a receptor's binding site. Molecular dynamics simulations on related compounds have been used to predict properties like solvation free energy, which can explain experimental observations such as solubility.
Molecular Dynamics Simulations for Structural Stability
Molecular dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. researchgate.net This technique provides detailed information on the fluctuations, conformational changes, and stability of molecules, which is crucial for understanding their biological function. researchgate.net By simulating the interactions within a molecule and with its environment, MD can predict how a compound like this compound maintains its structural integrity.
While specific MD simulation studies on this compound are not widely published, research on structurally similar benzamide (B126) derivatives provides valuable insights into the methodologies used. For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives employed MD simulations to validate their potential as antidiabetic agents. researchgate.net The primary goal of these simulations was to confirm the stability of the most active compound within the binding site of target enzymes, such as α-glucosidase and α-amylase. researchgate.net
The stability of the ligand-protein complex was assessed using Root Mean Square Deviation (RMSD) analysis. A stable RMSD value over the simulation time suggests that the compound remains securely bound and stable in the active site of the protein, a key indicator of its potential efficacy. researchgate.net In the study of the related nitrobenzamide derivatives, the MD simulation results corroborated the molecular docking studies, suggesting stable interactions. researchgate.net A similar approach could be applied to this compound to understand its stability in complex with potential biological targets.
Table 1: Representative Findings from Molecular Dynamics Simulations on Related Benzamide Derivatives
| Parameter | Observation | Implication for Stability |
|---|---|---|
| System | Top active compound (a nitrobenzamide derivative) complexed with target enzymes. researchgate.net | The simulation aims to validate the docking results and assess real-time stability. |
| Simulation Time | Not specified in abstract, but typically nanoseconds to microseconds. mdpi.com | Sufficient time is needed for the system to reach equilibrium and for stability to be properly evaluated. |
| Key Analysis | Root Mean Square Deviation (RMSD). researchgate.net | Measures the average deviation of atomic positions from a reference structure over time. |
| Result | RMSD analysis suggested the stability of the compound in the binding site. researchgate.net | A low and converging RMSD value indicates the compound does not significantly move from its docked pose, confirming a stable binding mode. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a compound with its biological activity. mdpi.comnih.gov These models use numerical values, known as molecular descriptors, to represent the physicochemical properties of a molecule. By developing a mathematical relationship between these descriptors and the observed activity, QSAR can predict the activity of new or untested compounds. mdpi.com
For a compound like this compound, QSAR studies can be invaluable for predicting its potential efficacy in various biological systems without the need for extensive initial laboratory testing. Although specific QSAR models for this exact molecule are not prominent in the literature, studies on other complex heterocyclic compounds demonstrate the power of this approach.
For example, a 2D-QSAR study was conducted on a series of 5-benzyl-4-thiazolinone derivatives to predict their inhibitory activity against the influenza neuraminidase enzyme. nih.gov The researchers used genetic function approximation (GFA) and artificial neural network (ANN) methods to build their models. nih.gov The resulting models showed a strong correlation between specific molecular descriptors and the anti-influenza activity of the compounds. nih.gov
The most relevant descriptors in that study included MATS3i (a 2D autocorrelation descriptor related to ionization potential), SpMax5_Bhe (a descriptor related to bond information), minsOH (related to the minimum partial charge on a hydroxyl group), and VE3_D (a Verloop descriptor related to steric properties). nih.gov The statistical robustness of the developed models was confirmed through high values for the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²), indicating good predictive ability. nih.gov This type of QSAR modeling could be instrumental in screening and optimizing derivatives of this compound for desired biological activities.
Table 2: Example of a 2D-QSAR Model for Predicting Bioactivity in Related Compounds
| Model Type | Statistical Parameter | Value | Significance |
|---|---|---|---|
| GFA-MLR nih.gov | R² (training set) | 0.8414 | Indicates that ~84% of the variance in the activity of the training set is explained by the model. |
| Q² (internal validation) | 0.7680 | A measure of the model's internal predictive ability; a value > 0.5 is considered good. | |
| GFA-ANN nih.gov | R² (training set) | 0.8754 | The artificial neural network model explains ~88% of the variance in the training set's activity. |
Identification and Characterization of Polymorphic Forms
No publicly available data specifically identifies or characterizes polymorphic forms of this compound.
Crystal Structure Determination via X-ray Diffraction (Single-Crystal and Powder)
There are no published reports on the crystal structure determination of this compound using X-ray diffraction techniques.
Analysis of Solid-State Molecular Organization
Detailed analysis of the molecular conformation of this compound within a crystal lattice is not possible without crystallographic data.
Specifics regarding crystal packing and intermolecular interactions for this compound have not been documented in the scientific literature.
Polymorphism Induction and Control Strategies (e.g., Recrystallization from Various Solvents)
Without identified polymorphic forms, there is no information on strategies for their induction or control.
Research Findings
While specific research exclusively focused on 5-Amino-2-chloro-N-propylbenzamide is limited, its utility is evident from its inclusion in patents and its availability from chemical suppliers as a synthetic intermediate. For example, a patent application mentions the use of a closely related compound, 5-amino-2-chloro-N-cyclopropylbenzamide, in the preparation of halogen-substituted compounds for controlling animal pests. googleapis.com This highlights the role of such substituted benzamides in the development of new agrochemicals. The presence of this and similar compounds in the product catalogs of various chemical companies further underscores their importance as building blocks in discovery research. bldpharm.com
Pre Clinical Structure Activity Relationship Sar Studies and Drug Target Identification in Vitro & Mechanistic Focus
Design Principles for Benzamide (B126) Derivatives with Tuned Biological Activity
The design of benzamide derivatives with specific biological activities is a multi-faceted process involving computational modeling and synthetic chemistry. ontosight.ai Techniques such as 3D-QSAR, pharmacophore modeling, and molecular docking are employed to understand how these derivatives interact with biological targets and to enhance their therapeutic potential. ontosight.ai
The nature and position of substituents on the benzamide scaffold are critical in determining the compound's affinity and selectivity for its biological targets. The structural flexibility of the benzamide framework allows for systematic investigation into the effects of these substituents.
The key structural components of 5-Amino-2-chloro-N-propylbenzamide and their general impact on activity are:
Amino Group: The amino group at the 5-position is known to enhance the biological activity of the compound.
Chloro Group: The chloro substituent at the 2-position can influence the compound's electronic properties and binding interactions.
N-propyl Group: The N-alkylation pattern, in this case, a propyl group, affects solubility, receptor affinity, and metabolic stability.
Studies on related 4-amino-5-chloro-2-ethoxybenzamides have shown that modifications to the N-substituent, such as the direction of an N-benzyl group, can greatly influence gastric emptying activity. nih.gov This highlights the sensitivity of biological activity to subtle structural changes. In a series of nitro-substituted benzamides, the number and orientation of nitro groups were found to be crucial for efficient binding to the iNOS enzyme. nih.gov
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. bohrium.com For benzamide derivatives, this involves identifying common structural features that enable binding to a specific target protein. bohrium.com
A typical pharmacophore model for a benzamide derivative might include:
Hydrogen bond acceptors and donors
Hydrophobic regions
Aromatic rings
For instance, a five-featured pharmacophore model was developed for a series of three-substituted benzamide derivatives targeting the FtsZ protein, a key component in bacterial cell division. bohrium.com This model, which included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, provided insights for designing molecules with improved inhibitory potential. bohrium.com Computational modeling can guide the synthesis of new compounds with enhanced potency and selectivity by analyzing structure-activity relationships and predicting binding modes. ontosight.ai
In Vitro Enzyme Inhibition and Target Binding Studies
The biological activity of this compound and related compounds is further elucidated through in vitro studies that assess their ability to inhibit specific enzymes and bind to various receptors.
Benzamide derivatives have been evaluated for their inhibitory effects on several enzymes. For example, a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives were tested for their potential to inhibit α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism. tandfonline.com The most potent compounds in this series had IC50 values of 10.13 µM for α-glucosidase and 1.52 µM for α-amylase. tandfonline.com
In the context of Lysine (B10760008) Acetyltransferases (KATs), which are involved in epigenetic regulation, certain benzamide derivatives have shown inhibitory activity. nih.gov For example, some anacardic acid benzamide derivatives have been found to inhibit MOF (KAT8) and Tip60 with IC50 values in the micromolar range. nih.govfrontiersin.org However, the development of selective KAT8 inhibitors remains a challenge, as many compounds also inhibit other KAT isoforms. nih.gov
Table 1: Inhibitory Activity of Benzamide Derivatives Against Various Enzymes
| Compound Class | Target Enzyme | IC50 (µM) |
|---|---|---|
| N-(2-methyl-4-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-glucosidase | 10.13 tandfonline.com |
| N-(2-methyl-5-nitrophenyl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide | α-amylase | 1.52 tandfonline.com |
| Anacardic acid derivative 10A | MOF (KAT8) | 47 nih.govfrontiersin.org |
This table is interactive and can be sorted by clicking on the column headers.
Benzamide derivatives have been investigated for their binding affinity to a variety of receptors.
CB2 Receptor: Sulfamoyl benzamides have been identified as a novel class of cannabinoid receptor ligands with selectivity for the CB2 receptor. nih.govresearchgate.net Some benzimidazole (B57391) derivatives have also shown preferential binding to the CB2 receptor, with Ki values in the sub-micromolar to low micromolar range. nih.gov
Polo-like Kinase 1 (Plk1) Polo-Box Domain (PBD): Plk1 is a key regulator of mitosis and a target for cancer therapy. nih.govoncotarget.com The PBD of Plk1 is a crucial site for its function, and non-peptidic inhibitors targeting this domain have been developed. nih.gov While specific benzamide inhibitors for Plk1 PBD are not extensively documented in the provided results, the development of small-molecule inhibitors for this target is an active area of research. tbzmed.ac.ir
Dihydropteroate Synthase (DHPS): DHPS is an enzyme essential for folate biosynthesis in bacteria and a target for sulfonamide antibiotics. tandfonline.comexcli.de Certain N-(pyrazin-2-yl)benzamides have been investigated, and their isosteric replacement with a sulfonamide moiety has been studied to understand their antimycobacterial activity, which is hypothesized to be due to the inhibition of mycobacterial DHPS. nih.gov
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. mdpi.com This method is widely used to understand the binding modes of benzamide derivatives and to rationalize their observed biological activities. ontosight.ainih.gov
For example, docking studies of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives with α-glucosidase and α-amylase revealed reasonable dock scores and identified key binding interactions. tandfonline.com Similarly, docking analysis of nitro-substituted benzamides with the iNOS enzyme showed that the most active compounds bind more efficiently due to an optimal number and orientation of nitro groups. nih.gov Docking studies have also been employed to understand the binding of sulfonamide derivatives to the DHPS enzyme, confirming their potential to interfere with the bacterial dihydrofolic acid synthesis pathway. excli.de These computational insights are invaluable for the rational design of more potent and selective inhibitors. scirp.org
Mechanistic Investigations at the Cellular Level (In Vitro)
Cellular Target Engagement Assays (e.g., Western blot, Immunofluorescence, Cellular Thermal Shift Assay (CETSA) for KAT8)
While direct studies on "this compound" are not extensively available in the reviewed literature, research on analogous compounds provides insight into the methodologies used to confirm cellular target engagement, particularly for the lysine acetyltransferase KAT8 (also known as MOF or MYST1). nih.gov KAT8 is a promising therapeutic target as its dysregulation is linked to the development and metastasis of various cancers, including non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). nih.govnih.gov
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique to verify that a compound binds to its intended protein target within a complex cellular environment. mdpi.comfrontiersin.org This method is based on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability. mdpi.com To assess target engagement, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble protein is quantified, typically by Western blot. frontiersin.org
In a study on novel N-phenyl-5-pyrazolone derivatives developed as KAT8 inhibitors, CETSA was successfully employed in the HT29 colorectal cancer cell line to confirm target engagement. nih.gov Researchers first determined the optimal temperature at which a significant portion of KAT8 denatured and precipitated (59 °C in this case) and then demonstrated that treatment with their inhibitors stabilized the KAT8 protein at this temperature, confirming direct binding in cells. nih.govacs.org
Complementary to CETSA, Western blot and immunofluorescence are standard assays to probe the downstream effects of target engagement. For a KAT8 inhibitor, these techniques can be used to measure the levels of specific histone acetylations, such as H4K16ac, which is a primary catalytic mark of KAT8. nih.gov A successful inhibitor would be expected to decrease the cellular levels of H4K16ac, which can be visualized and quantified by these methods. nih.govnih.gov
Cell-based Antiproliferative Activity in Disease Models (e.g., Cancer Cell Lines)
The antiproliferative activity of benzamide derivatives and related compounds has been evaluated across a range of cancer cell lines, demonstrating the potential of this chemical class as anticancer agents. Studies on various substituted benzamides and thieno[2,3-d]pyrimidines show significant cytotoxic and antiproliferative effects. nih.govmdpi.commdpi.com
For instance, novel KAT8 inhibitors have demonstrated mid-micromolar antiproliferative activity in several cancer cell lines, including those for NSCLC (H1299, A549, NCI-H460), breast cancer (MCF-7), AML (U937, THP-1), and colorectal carcinoma (HT29, HCT116), while notably not affecting non-transformed cells. nih.govacs.org
The table below summarizes the antiproliferative activity (IC₅₀ values) of representative benzamide-related compounds against various cancer cell lines, illustrating the therapeutic potential of this structural class.
| Compound Class | Cell Line | Cancer Type | IC₅₀ (µM) |
| 2-amino-1,4-naphthoquinone-benzamides (e.g., Compound 5e) | MDA-MB-231 | Breast Cancer | 0.4 |
| 2-amino-1,4-naphthoquinone-benzamides (e.g., Compound 5e) | HT-29 | Colorectal Cancer | 0.5 |
| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines (e.g., Compound 5i) | MDA-MB-231 | Breast Cancer | ~0.12-0.13 |
| 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridines (e.g., Compound 5i) | HCT116 | Colorectal Cancer | ~0.12-0.13 |
| 4-amino-thieno[2,3-d]pyrimidines (e.g., Compound 2) | MCF-7 | Breast Cancer | 0.013 |
| 4-amino-thieno[2,3-d]pyrimidines (e.g., Compound 2) | MDA-MB-231 | Breast Cancer | 0.056 |
| Data sourced from multiple studies investigating different, but structurally related, compound series. nih.govmdpi.commdpi.com |
Comparative SAR with Existing Chemical Analogues and Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds into potent and selective drug candidates. For benzamide and related heterocyclic structures, SAR analyses have revealed key structural features that influence biological activity.
In the development of KAT8 inhibitors based on a N-phenyl-5-pyrazolone core, substitutions on the benzoyl moiety were found to be critical for potency and selectivity. acs.org For example, an unsubstituted benzoyl group (compound 1) or ortho-substitutions like chloro (Cl), nitro (NO₂), or methyl (CH₃) resulted in weak KAT8 inhibition. acs.org This suggests that the electronic and steric properties at this position are sensitive determinants of activity.
Similarly, in a series of benzotriazinone sulfonamides, substitutions on a terminal phenyl ring significantly impacted inhibitory potency against α-glucosidase. mdpi.com A chloro-substituted compound (12c) was more active than a bromo-substituted analogue (12d), indicating that smaller halogens might be preferred. mdpi.com The presence of a nitro group (NO₂) led to the most potent compounds in that series, highlighting the favorable role of strong electron-withdrawing groups in that particular scaffold. mdpi.com
For a series of 2-chloro-N-arylacetamides, SAR studies have also been explored, though in different contexts. mdpi.com Research on 4-chloro-N-[(4-methylphenyl) sulphonyl]-N-propylbenzamide (a distinct but related structure) has been conducted to evaluate antimicrobial activity, where the combination of the benzamide and sulfonamide moieties was explored. excli.de
The table below illustrates general SAR trends observed in related benzamide series.
| Core Scaffold | R-Group Position | Favorable Substituents | Unfavorable/Weak Substituents | Target/Activity |
| Benzotriazinone | Phenyl Ring | Nitro (NO₂), Methoxy (OCH₃) | Bromo (Br), Unsubstituted | α-glucosidase Inhibition |
| N-phenyl-5-pyrazolone | Benzoyl (ortho) | - | Chloro (Cl), Nitro (NO₂), Methyl (CH₃) | KAT8 Inhibition |
| Data compiled from SAR studies on related heterocyclic systems. acs.orgmdpi.com |
These examples underscore the importance of systematic chemical modification to achieve desired biological activity. The specific placement and nature of substituents on the benzamide ring system are critical for modulating potency and selectivity against various biological targets.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Amino-2-chloro-N-propylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with a propylamine group. For analogous benzamides, reactions are conducted in ethanol or THF under reflux (4–5 hours) with catalytic acetic acid, followed by purification via silica gel chromatography . Optimization may include adjusting solvent polarity, reaction temperature, and stoichiometry of reagents.
Q. What analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC for purity assessment.
- NMR (¹H/¹³C) to confirm substitution patterns (e.g., chloro, amino, and propyl groups).
- Mass spectrometry (MS) for molecular weight validation.
Cross-referencing with X-ray crystallography (using SHELX software) can resolve ambiguities in structural assignments .
Advanced Research Questions
Q. How can researchers address contradictions in crystallographic data during structural determination?
- Methodological Answer : Utilize SHELX programs (e.g., SHELXL for refinement) to analyze high-resolution data and resolve twinning or disorder issues. For advanced cases, compare multiple refinement models and validate against spectroscopic data (e.g., NMR or IR). SHELX’s robustness in small-molecule refinement makes it a preferred tool despite newer alternatives .
Q. What strategies mitigate challenges in literature scarcity for this compound?
- Methodological Answer : When primary literature is limited:
- Search specialized databases (e.g., PubChem, ECHA, EPA DSSTox) using CAS numbers or IUPAC names.
- Use Connected Papers to trace related derivatives (e.g., 2-Amino-5-chloro-N,N-dimethylbenzamide) for comparative insights .
- Employ general Google Scholar searches with Boolean operators (e.g., "this compound synthesis" OR "benzamide derivatives") .
Q. How does the substitution pattern (chloro, amino, propyl) influence reactivity and biological interactions?
- Methodological Answer :
- Chloro groups enhance electrophilic substitution resistance but may increase lipophilicity.
- Amino groups enable hydrogen bonding, critical for target binding (e.g., enzyme active sites).
- Propyl chains affect solubility and steric hindrance. Comparative studies with analogs (e.g., 2-Amino-5-chloro-N,N-dimethylbenzamide) suggest that dimethyl groups reduce metabolic stability compared to propyl .
Q. What experimental designs are optimal for evaluating biological activity?
- Methodological Answer :
- In vitro assays : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
- Molecular docking : Model interactions using software like AutoDock, referencing crystallographic data from related benzamides .
- ADME profiling : Assess solubility (shake-flask method) and metabolic stability (microsomal assays) to prioritize lead candidates .
Data Contradiction Analysis
Q. How to resolve discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Re-validate computational models (e.g., DFT or molecular dynamics) using higher-level theory (e.g., MP2/cc-pVTZ).
- Cross-check with experimental data (e.g., XRD bond lengths vs. predicted geometries). For biological activity, confirm via orthogonal assays (e.g., SPR if initial results used fluorescence) .
Key Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
